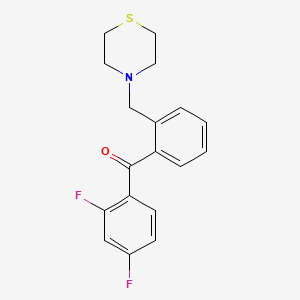

2,4-Difluoro-2'-thiomorpholinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Difluoro-2’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17F2NOS and a molecular weight of 333.4 g/mol . It is primarily used for research purposes .

Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-2’-thiomorpholinomethyl benzophenone consists of a benzophenone core with two fluorine atoms at the 2 and 4 positions of one phenyl ring and a thiomorpholinomethyl group at the 2’ position of the other phenyl ring .Applications De Recherche Scientifique

1. Adsorption and Separation Materials

Metal-organic frameworks (MOFs), like MIL-101, have been used for the extraction of benzophenones, including 2,4-dihydroxybenzophenone, from toner samples. This application leverages the porosity and large surface area of MOFs for efficient adsorption and separation processes (Li et al., 2015).

2. Bioorganic Chemistry and Material Science

Benzophenones like 2,4-Difluoro-2'-thiomorpholinomethyl benzophenone play a critical role in bioorganic chemistry and material science due to their unique photochemical properties. These properties are utilized in various applications, including proteome profiling, bioconjugation, and surface grafting (Dormán et al., 2016).

3. Antiproliferative Activity in Cancer Research

Novel benzophenone analogues, including those with morpholine conjugation, have been synthesized and evaluated for their role in inhibiting neoplastic development. These compounds have shown significant anti-mitogenic activity, suggesting their potential use in cancer therapy (Al‐Ghorbani et al., 2017).

4. Environmental Applications

Benzophenone derivatives, including 2,4-Difluoro-2'-thiomorpholinomethyl benzophenone, have been utilized in environmental-friendly fabrication of adsorption resins. These resins are effective in removing certain compounds from water, contributing to environmental protection and sustainability (Zhou et al., 2018).

5. Photoreactive Polymers in Biomaterials

Photoreactive polymers bearing benzophenone groups, including 2,4-Difluoro-2'-thiomorpholinomethyl benzophenone, have been synthesized for surface modification of biomaterials. These polymers are sensitive to UV irradiation and can create highly hydrophilic surfaces, which inhibit protein adsorption and cell adhesion (Lin et al., 2015).

Propriétés

IUPAC Name |

(2,4-difluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NOS/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIASCGKZGDXEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643843 |

Source

|

| Record name | (2,4-Difluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-2'-thiomorpholinomethyl benzophenone | |

CAS RN |

898782-41-7 |

Source

|

| Record name | (2,4-Difluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate](/img/structure/B1327273.png)

![Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate](/img/structure/B1327274.png)

![Ethyl 6-oxo-6-[2-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1327275.png)